molecular formula C33H48O6 B1251012 (7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one

(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one

Cat. No. B1251012
M. Wt: 540.7 g/mol
InChI Key: QETZYFKPMZHAFT-NWFTXAHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one is a natural product found in Cytophaga with data available.

Scientific Research Applications

Chemical Synthesis and Modifications

  • Formation of N-substituted Derivatives : Research shows the preparation of N-substituted derivatives from similar complex organic compounds, highlighting the potential for creating a variety of modified molecules. This process can be used for the development of new chemical entities with potential applications in different scientific fields (Al-Zaidi, Crilley, & Stoodley, 1983).

  • Ring Opening Reactions : Studies involving the ring opening of complex molecules like 5-oxaporphyrin have shown the formation of various substituted products. These reactions can be crucial in manipulating the structure of (7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one for specific scientific applications (Kakeya, Aozasa, Mizutani, Hitomi, & Kodera, 2014).

Biological and Pharmacological Studies

  • Pheromonal Activity in Insects : There is evidence of similar complex organic compounds being involved in pheromonal activity in certain insect species. This could suggest potential research applications in understanding and possibly influencing insect behavior (Bartelt, Weisleder, Dowd, & Plattner, 1992).

  • Applications in Medicinal Chemistry : The structural complexity and reactivity of such molecules indicate potential applications in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Studies have shown the synthesis and modification of similar compounds for potential use in drug development (Avery, Fan, Karle, Bonk, Miller, & Goins, 1996).

Advanced Material Science

  • Organic Semiconductors and Photovoltaic Cells : The unique electronic properties of such compounds could be explored for applications in organic semiconductors and photovoltaic cells. Research in similar molecular structures has shown potential in the development of advanced materials for energy applications (Zhang, Wang, Nishiura, Xi, & Hou, 2011).

properties

Product Name

(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one

Molecular Formula

C33H48O6

Molecular Weight

540.7 g/mol

IUPAC Name

(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one

InChI

InChI=1S/C33H48O6/c1-5-6-7-9-13-25(2)18-21-32-27(4)19-20-28(34)15-10-8-11-16-29(35)22-26(3)14-12-17-30(36)23-31(37)24-33(38)39-32/h5-10,12-13,17-20,27-32,34-37H,1,3,11,14-16,21-24H2,2,4H3/b7-6+,10-8+,13-9-,17-12+,20-19+,25-18-

InChI Key

QETZYFKPMZHAFT-NWFTXAHQSA-N

Isomeric SMILES

CC1/C=C/C(C/C=C/CCC(CC(=C)C/C=C/C(CC(CC(=O)OC1C/C=C(/C)\C=C/C=C/C=C)O)O)O)O

Canonical SMILES

CC1C=CC(CC=CCCC(CC(=C)CC=CC(CC(CC(=O)OC1CC=C(C)C=CC=CC=C)O)O)O)O

synonyms

YM 32890B
YM-32890 B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one
Reactant of Route 2
(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one
Reactant of Route 3
(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one
Reactant of Route 4
(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one
Reactant of Route 5
(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one
Reactant of Route 6
(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one

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